7-Amino-5-(2-bromophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-amino-5-(2-bromophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5-(2-bromophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through several methods. One common approach involves the cyclocondensation of appropriate aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine. This reaction is typically carried out under reflux conditions for several hours, resulting in the formation of the desired compound .
Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields of the target compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation in large-scale reactors can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-amino-5-(2-bromophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, triethylamine, or piperidine in ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, imines, amides, and other derivatives with potential biological activities.
Scientific Research Applications
7-amino-5-(2-bromophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent
Biological Research: The compound is used to investigate its effects on various biological pathways and molecular targets, such as the ERK signaling pathway.
Material Science: It has applications in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-amino-5-(2-bromophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-triazolo[1,5-a]pyridines: These compounds also belong to the triazolopyrimidine class and have diverse applications in medicinal chemistry.
Uniqueness
The presence of the bromophenyl group in 7-amino-5-(2-bromophenyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile distinguishes it from other similar compounds. This structural feature contributes to its unique reactivity and potential for functionalization, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H9BrN6 |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
7-amino-5-(2-bromophenyl)-4,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C12H9BrN6/c13-9-4-2-1-3-7(9)10-8(5-14)11(15)19-12(18-10)16-6-17-19/h1-4,6,10H,15H2,(H,16,17,18) |
InChI Key |
ZKJWQBACDMCCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(N3C(=NC=N3)N2)N)C#N)Br |
Origin of Product |
United States |
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